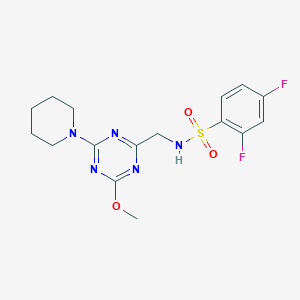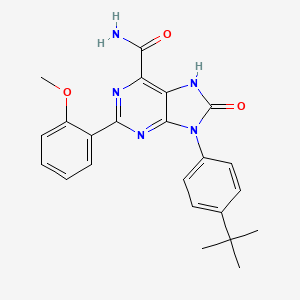
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. The compound has been studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one is not fully understood. However, studies have shown that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, the compound may also inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one exhibits a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one in lab experiments is that it is a synthetic compound, which means that it can be easily obtained and purified. Additionally, the compound has been shown to exhibit a range of anti-inflammatory and anti-tumor activities, making it a promising candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore the compound's use in combination with other drugs or therapies, which may enhance its anti-inflammatory and anti-tumor activities. Additionally, further research is needed to determine the compound's pharmacokinetic and pharmacodynamic properties, which may inform its development as a therapeutic agent.
Synthesemethoden
The synthesis of 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one involves the reaction of 3-fluorobenzylamine with 6-methylquinolin-4-one in the presence of benzoyl chloride. The reaction is carried out under reflux conditions in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one has been studied for its potential use in various scientific research applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-10-11-22-20(12-16)24(28)21(23(27)18-7-3-2-4-8-18)15-26(22)14-17-6-5-9-19(25)13-17/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDAJWNSMVSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2663380.png)




![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)

![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)


![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)


